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Compound of Interest

Compound Name: PF-06454589

Cat. No.: B609986

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06454589 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a
key therapeutic target in the study of Parkinson's disease. This document provides a
comprehensive overview of the chemical structure, biological activity, and experimental
protocols related to PF-06454589, drawing from publicly available scientific literature. The
information is intended to serve as a technical guide for researchers and drug development
professionals working with this compound or similar kinase inhibitors.

Chemical Structure and Properties

PF-06454589 is a synthetic, small-molecule compound belonging to the pyrrolo[2,3-
d]pyrimidine class of kinase inhibitors.

Table 1: Chemical Identifiers for PF-06454589
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Identifier Value

4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-
IUPAC Name [5-( ylpy yl)-7H-pyrrolo|
d]pyrimidin-4-yllmorpholine[1]

Molecular Formula C14H16N6O[1]

CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4C
COoCC4[1]

Canonical SMILES

InChl=1S/C14H16N60/c1-19-8-10(6-18-19)11-
InChl 7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-
20/h6-9H,2-5H2,1H3,(H,15,16,17)[1]

InChlKey VNWKCLDQBNSJJO-UHFFFAOYSA-N[1]

CAS Number 1527473-30-8[1]

Biological Activity and Mechanism of Action

PF-06454589 functions as an ATP-competitive inhibitor of LRRK2, a large, multi-domain protein
with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic
cause of Parkinson's disease, making it a prime target for therapeutic intervention.

Kinase Inhibition Profile

PF-06454589 demonstrates high potency against both wild-type LRRK2 and the common
pathogenic G2019S mutant, which exhibits increased kinase activity.

Table 2: In Vitro Inhibitory Activity of PF-06454589 against LRRK2

Target ICs0 (NM) Assay Type
LRRK2 (wild-type) 12 Biochemical Kinase Assay[1]
LRRK2 (G2019S mutant) 36 Biochemical Kinase Assay[1]

Structural Basis of Inhibition
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To understand the binding mode of PF-06454589, a crystal structure of the compound in
complex with a surrogate kinase, MST3, was determined (PDB ID: 4W8D). This provides
valuable insight into the key interactions within the ATP-binding pocket that contribute to its
inhibitory activity.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of PF-
06454589.

LRRK2 Biochemical Kinase Assay

Objective: To determine the in vitro potency of PF-06454589 against wild-type and G2019S
mutant LRRK2.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S
mutant) and a suitable peptide substrate are prepared in kinase assay buffer.

e Compound Preparation: PF-06454589 is serially diluted in DMSO to generate a range of
concentrations.

e Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a
microplate format. The reaction is initiated by the addition of ATP.

» Detection: The phosphorylation of the substrate is quantified using a suitable detection
method, such as fluorescence resonance energy transfer (FRET) or luminescence-based
ATP detection (e.g., Kinase-Glo®).

o Data Analysis: The ICso values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

X-ray Crystallography

Objective: To determine the three-dimensional structure of PF-06454589 in complex with a
kinase to understand its binding mode.
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Methodology:

Protein Expression and Purification: The kinase domain of a surrogate kinase (e.g., MST3) is
expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

o Crystallization: The purified kinase is co-crystallized with PF-06454589 using vapor diffusion
techniques.

o Data Collection: X-ray diffraction data are collected from the resulting crystals at a
synchrotron source.

o Structure Determination and Refinement: The crystal structure is solved by molecular
replacement and refined to produce a high-resolution model of the protein-ligand complex.

Signaling Pathways and Workflows
LRRK2 Signaling Pathway

The precise downstream signaling pathways of LRRK2 are still under active investigation.
However, several substrates and interacting partners have been identified, implicating LRRK2
in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and
autophagy. Inhibition of LRRK2 by PF-06454589 is expected to modulate these pathways.
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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06454589.

Drug Discovery and Development Workflow

The discovery of PF-06454589 followed a typical drug discovery workflow, starting from initial
screening to lead optimization and preclinical characterization.
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Caption: General workflow for the discovery and development of a kinase inhibitor like PF-
06454589.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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